4-Chloro-2-methylaniline hydrochloride
Overview
Description
4-Chloro-2-methylaniline hydrochloride is an organic compound with the molecular formula C₇H₉Cl₂N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom and a methyl group. This compound is commonly used in the synthesis of various chemical intermediates and has applications in different fields such as chemistry, biology, and industry .
Mechanism of Action
Target of Action
4-Chloro-2-methylaniline hydrochloride, also known as 4-Chloro-o-toluidine (4-COT), is an organic compound with the formula CH3C6H3Cl(NH2) It has been found to bind covalently to the dna of rat and mouse livers , suggesting that it may interact with genetic material in cells.
Mode of Action
It has been shown to bind covalently to dna , which suggests that it may interfere with the normal functioning of cells by altering their genetic material. This could potentially lead to changes in cell behavior, including uncontrolled growth or apoptosis.
Biochemical Pathways
4-COT is produced as an intermediate to the pesticide chlordimeform and a precursor to some azo dyes . It is produced by the chlorination reaction of N-acetyl toluidine followed by deprotection and separation from the 6-chloro isomer . In nature, 4-COT is found in plants and animals as a metabolic product of chlordimeform .
Pharmacokinetics
It has been found to bind covalently to dna in rat and mouse livers , suggesting that it may be metabolized in the liver and could potentially accumulate in this organ.
Result of Action
In chronic feeding studies with mice of both sexes, 4-COT has been found to induce hemangiosarcomas and hemangioendotheliomas . Inhalation or skin contact with 4-COT produces acute toxic effects, initially appearing as macroscopic or microscopic haematuria . Further symptoms include dysuria, reduced bladder capacity, and pain in the lower abdomen . Haemorrhagic cystitis is the main symptom of acute toxicity, with methaemoglobinaemia observed in 50% of poisoning cases .
Action Environment
The action of 4-COT can be influenced by various environmental factors. For instance, the production and distribution of 4-COT ceased in 1979 in the US and in 1986 in Germany due to its carcinogenic properties . Furthermore, the compound’s stability and efficacy could potentially be affected by factors such as temperature, pH, and the presence of other substances in the environment.
Biochemical Analysis
Biochemical Properties
4-Chloro-2-methylaniline hydrochloride plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of various compounds. It interacts with enzymes such as cytochrome P450, which is involved in its metabolic activation and detoxification . The compound can also bind to proteins and DNA, forming covalent adducts that may lead to mutagenic and carcinogenic effects . These interactions highlight the compound’s potential to influence biochemical pathways and cellular functions.
Cellular Effects
The effects of this compound on cells are profound. It has been shown to induce hemangiosarcomas and hemangioendotheliomas in chronic feeding studies with mice . The compound can covalently bind to DNA in the liver of rats and mice, leading to genetic mutations . Additionally, exposure to this compound can result in acute toxic effects such as macroscopic or microscopic haematuria, dysuria, reduced bladder capacity, and lower abdominal pain . These cellular effects underscore the compound’s potential to disrupt normal cellular processes and contribute to disease development.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can undergo metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA and proteins . This binding can result in the formation of DNA adducts, which may cause mutations and initiate carcinogenesis . The compound can also inhibit or activate specific enzymes, altering cellular signaling pathways and gene expression . These molecular interactions provide insight into the compound’s potential to influence cellular and molecular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound can persist in the environment and within biological systems, leading to prolonged exposure and potential chronic effects . The temporal dynamics of the compound’s effects highlight the importance of understanding its stability and degradation in laboratory and environmental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects, while higher doses can lead to severe toxicity and adverse effects . Chronic feeding studies have demonstrated that high doses of the compound can induce hemangiosarcomas and hemangioendotheliomas in mice . Additionally, acute exposure to high doses can result in symptoms such as haematuria, dysuria, and lower abdominal pain . These findings emphasize the importance of dosage considerations in evaluating the compound’s safety and toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA and proteins . The compound can also be metabolized through N-acetylation, N-oxidation, and ring oxidation pathways . These metabolic processes influence the compound’s bioavailability, toxicity, and potential to cause genetic mutations. Understanding these pathways is crucial for assessing the compound’s impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . Studies have shown that the compound can be distributed to the liver, kidneys, and other organs, where it can exert its toxic effects . The transport and distribution dynamics of the compound are essential for understanding its potential impact on different tissues and organs.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the compound can localize to the nucleus, where it can interact with DNA and proteins, leading to genetic mutations and carcinogenesis . Understanding the subcellular localization of the compound is critical for elucidating its mechanisms of action and potential effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-methylaniline hydrochloride typically involves the chlorination of o-toluidine. The process begins with the nitration of toluene to produce a mixture of nitrotoluenes, which is then separated by distillation. The ortho-nitrotoluene is hydrogenated to yield o-toluidine. This intermediate is then chlorinated to produce 4-chloro-2-methylaniline, which is subsequently converted to its hydrochloride salt by reaction with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and distillation columns to handle the separation and purification of intermediates. The final product is obtained by crystallization and filtration to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-methylaniline hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Comparison with Similar Compounds
4-Chloro-o-toluidine: This compound is structurally similar to 4-chloro-2-methylaniline hydrochloride but lacks the hydrochloride salt form.
2-Chloro-4-aminotoluene: Another similar compound with the chlorine and amino groups in different positions on the benzene ring.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to other similar compounds .
Properties
IUPAC Name |
4-chloro-2-methylaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c1-5-4-6(8)2-3-7(5)9;/h2-4H,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYZDCTWJGBFDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN.ClH, C7H9Cl2N | |
Record name | 4-CHLORO-O-TOLUIDINE HYDROCHLORIDE | |
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Related CAS |
95-69-2 (Parent) | |
Record name | 4-Chloro-o-toluidine hydrochloride | |
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DSSTOX Substance ID |
DTXSID0020288 | |
Record name | 4-Chloro-2-methylaniline hydrochloride | |
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Molecular Weight |
178.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
4-chloro-o-toluidine hydrochloride appears as a white crystalline solid. Toxic by skin absorption and inhalation (dust)., White solid; [CAMEO] Orange to red solid; [MSDSonline] | |
Record name | 4-CHLORO-O-TOLUIDINE HYDROCHLORIDE | |
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Record name | 4-Chloro-o-toluidine hydrochloride | |
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Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) | |
Record name | 4-CHLORO-O-TOLUIDINE HYDROCHLORIDE | |
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Vapor Pressure |
0.04 [mmHg] | |
Record name | 4-Chloro-o-toluidine hydrochloride | |
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CAS No. |
3165-93-3 | |
Record name | 4-CHLORO-O-TOLUIDINE HYDROCHLORIDE | |
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Record name | Benzenamine, 4-chloro-2-methyl-, hydrochloride (1:1) | |
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Record name | 4-Chloro-o-toluidine hydrochloride | |
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Record name | Benzenamine, 4-chloro-2-methyl-, hydrochloride (1:1) | |
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Record name | 4-Chloro-2-methylaniline hydrochloride | |
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Record name | 4-chloro-o-toluidinium chloride | |
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Record name | 4-CHLORO-2-METHYLANILINE HYDROCHLORIDE | |
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Record name | 4-CHLORO-O-TOLUIDINE HYDROCHLORIDE | |
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Melting Point |
198 to 201 °F (decomposes) (NTP, 1992) | |
Record name | 4-CHLORO-O-TOLUIDINE HYDROCHLORIDE | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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